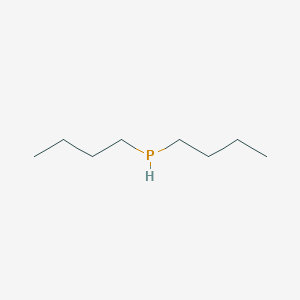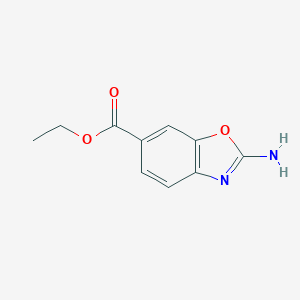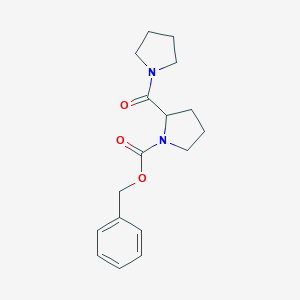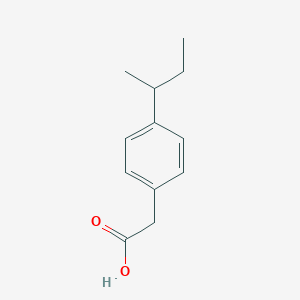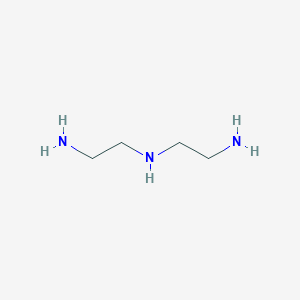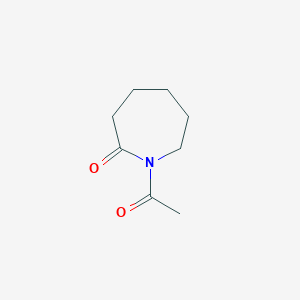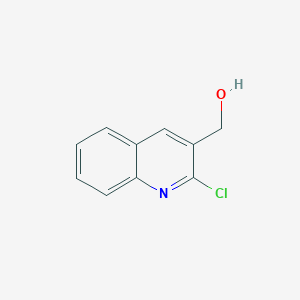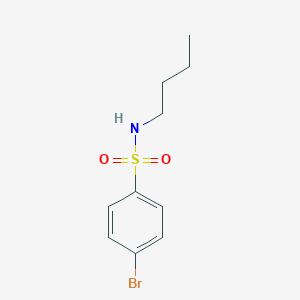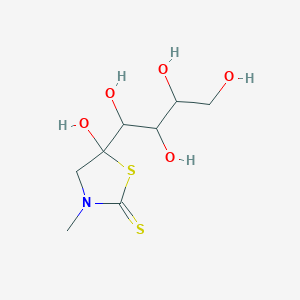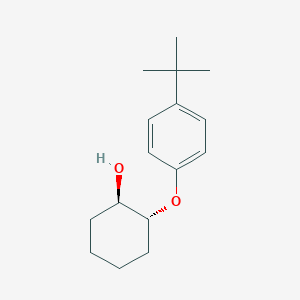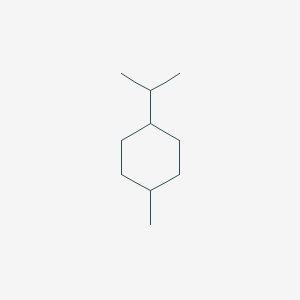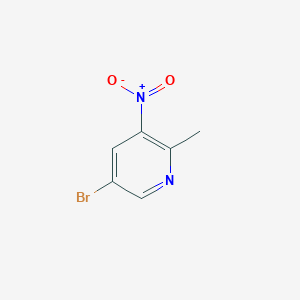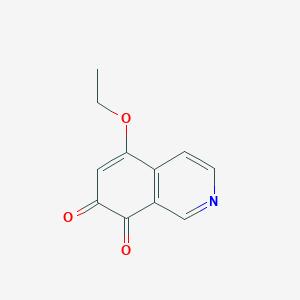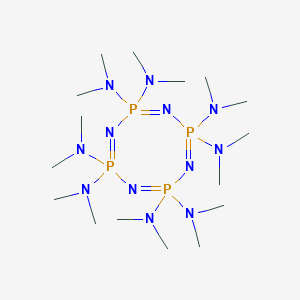
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-, also known as P4N4(PDMA)8, is a complex chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. The eight dimethylamino groups in 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 provide a large number of coordination sites, which can enhance its catalytic activity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. However, it has been shown to be relatively non-toxic in laboratory experiments, indicating its potential use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is its ease of synthesis and relatively low cost compared to other catalysts. It also exhibits high stability and can be stored for long periods without degradation. However, its limited solubility in common organic solvents can pose challenges in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. One potential application is in the field of energy storage, where it can be used as a catalyst for the synthesis of new materials for batteries and supercapacitors. Additionally, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 may have applications in the field of medicine, where it can be used as a catalyst for the synthesis of new drugs. Further research is needed to fully understand the potential applications of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 and to optimize its properties for specific applications.
Conclusion:
In conclusion, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is a complex chemical compound with unique properties and potential applications in various fields of chemistry. Its ease of synthesis, stability, and catalytic activity make it a promising candidate for future research and development. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Méthodes De Synthèse
The synthesis of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 involves the reaction of tetraphosphorus decasulfide (P4S10) with 8 equivalents of N,N-dimethylamine in the presence of triethylamine. This reaction results in the formation of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has been extensively studied for its potential applications in various fields of chemistry. It has been used as a precursor for the synthesis of other phosphorus-containing compounds. 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has also shown promise as a catalyst in organic reactions, such as the reduction of nitroarenes and the oxidation of alcohols.
Propriétés
Numéro CAS |
1678-56-4 |
|---|---|
Nom du produit |
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)- |
Formule moléculaire |
C16H48N12P4 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
2-N,2-N,2-N',2-N',4-N,4-N,4-N',4-N',6-N,6-N,6-N',6-N',8-N,8-N,8-N',8-N'-hexadecamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C16H48N12P4/c1-21(2)29(22(3)4)17-30(23(5)6,24(7)8)19-32(27(13)14,28(15)16)20-31(18-29,25(9)10)26(11)12/h1-16H3 |
Clé InChI |
XOVVJOHABVJIHP-UHFFFAOYSA-N |
SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
SMILES canonique |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
Autres numéros CAS |
1678-56-4 |
Synonymes |
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7-tetraaza-2,4,6,8-tetraphospha(V)cyclooctane-1,3,5,7-tetrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



